

An In-depth Technical Guide to 3-Aminocyclohexanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Aminocyclohexanol**

Cat. No.: **B3135877**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **3-Aminocyclohexanol**. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to its presence in a variety of biologically active compounds.

Chemical Properties and Identification

3-Aminocyclohexanol is a cyclic amino alcohol. Its properties can vary slightly depending on the specific stereoisomer. The information presented here represents a summary of data available for **3-Aminocyclohexanol**, including mixtures of isomers and specific stereoisomers.

Table 1: General and Physical Properties of **3-Aminocyclohexanol**

Property	Value	Source(s)
IUPAC Name	3-aminocyclohexan-1-ol	
Molecular Formula	C ₆ H ₁₃ NO	[1] [2] [3]
Molecular Weight	115.17 g/mol	[1] [3]
Appearance	Off-white to pale pink solid	[4]
Melting Point	64-69 °C (mixture)	[4] [5]
94-95 °C (trans-isomer)	[2]	
Boiling Point	201.1 °C at 760 mmHg	[3] [6]
122 °C at 18 Torr (trans-isomer)	[2]	
115 °C at 0.5 Torr	[4] [7]	
Density	1.037 ± 0.06 g/cm ³ (predicted)	[2] [4]
Solubility	Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol	[4] [7]

Table 2: Chemical Identifiers for **3-Aminocyclohexanol** and its Stereoisomers

Identifier	Value	Isomer/Mixture
CAS Number	6850-39-1	Mixture of cis/trans isomers
40525-77-7	trans-isomer	
1110772-22-9	(1R,3S)-isomer (cis)	
1110772-04-7	(1S,3R)-isomer (cis)	
721884-82-8	(1R,3R)-isomer (trans)	
PubChem CID	11240459	Unspecified stereochemistry
12213491	(1R,3S)-isomer	
25630532	(1S,3R)-isomer	
InChIKey	NIQIPYGXPZUDDP- UHFFFAOYSA-N	Unspecified stereochemistry

Chemical Structure and Stereoisomerism

3-Aminocyclohexanol possesses two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The relative orientation of the amino and hydroxyl groups on the cyclohexane ring gives rise to cis and trans diastereomers.

Figure 1. Stereoisomers of **3-Aminocyclohexanol**

Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols

A common method for the synthesis of **3-aminocyclohexanols** involves the reduction of β -enaminoketones.[\[1\]](#)[\[3\]](#)

Protocol:

- Preparation of β -enaminoketone: A solution of a 1,3-cyclohexanedione (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and an amine (e.g., benzylamine) in toluene is heated at reflux. The resulting β -enaminoketone is then purified.[\[3\]](#)

- Reduction: The purified β -enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature.[1][3] The reaction proceeds to afford a diastereomeric mixture of the corresponding amino alcohols.
- Purification: The resulting mixture of cis- and trans-**3-aminocyclohexanols** can be separated by column chromatography.[3]

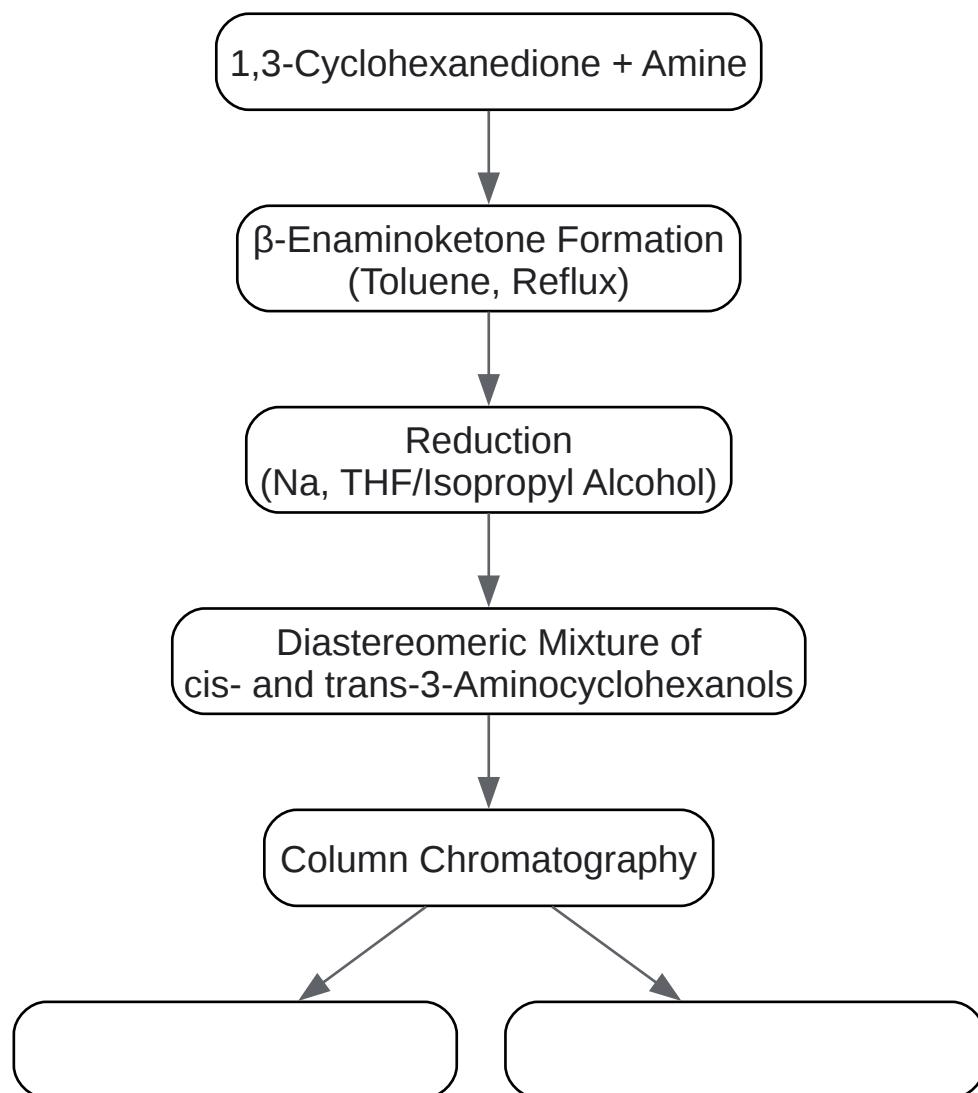


Figure 2. Synthetic Workflow for 3-Aminocyclohexanols

[Click to download full resolution via product page](#)

Figure 2. Synthetic Workflow for **3-Aminocyclohexanols**

Analytical Methodologies

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of **3-aminocyclohexanol** isomers.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , D_2O).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and NOESY are recommended.[\[1\]](#)
- Analysis: The multiplicity and coupling constants of the protons at C1 and C3 in the ^1H NMR spectrum are diagnostic for determining the cis or trans configuration. NOESY experiments can confirm the spatial proximity of these protons.[\[1\]](#)

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and identification of stereoisomers.

Protocol:

- Sample Preparation: Derivatization of the amino and hydroxyl groups (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
- Chromatographic Separation: Utilize a chiral capillary column (e.g., cyclosil-B) for the separation of stereoisomers.[\[3\]](#)[\[6\]](#)
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium
 - Oven Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.

- Mass Spectrometry: A standard electron ionization (EI) source at 70 eV is used for detection.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for purity analysis and separation of isomers. Due to the lack of a strong chromophore, derivatization is often required for UV detection.

Protocol:

- Derivatization: React the sample with a derivatizing agent that introduces a chromophore (e.g., dansyl chloride, o-phthalaldehyde).
- Chromatographic System: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Detection: UV or fluorescence detection at a wavelength appropriate for the chosen derivatizing agent.

Biological Relevance and Signaling Pathways

While **3-Aminocyclohexanol** itself is not widely reported to have direct biological activity, the 1,3-amino alcohol motif is a key structural component in numerous pharmacologically active compounds.^{[1][3]} For instance, derivatives of aminocyclohexanols have been investigated as analgesics and narcotic antagonists, suggesting potential interaction with opioid receptors. The μ -opioid receptor, a G-protein coupled receptor (GPCR), is a key target in pain management.

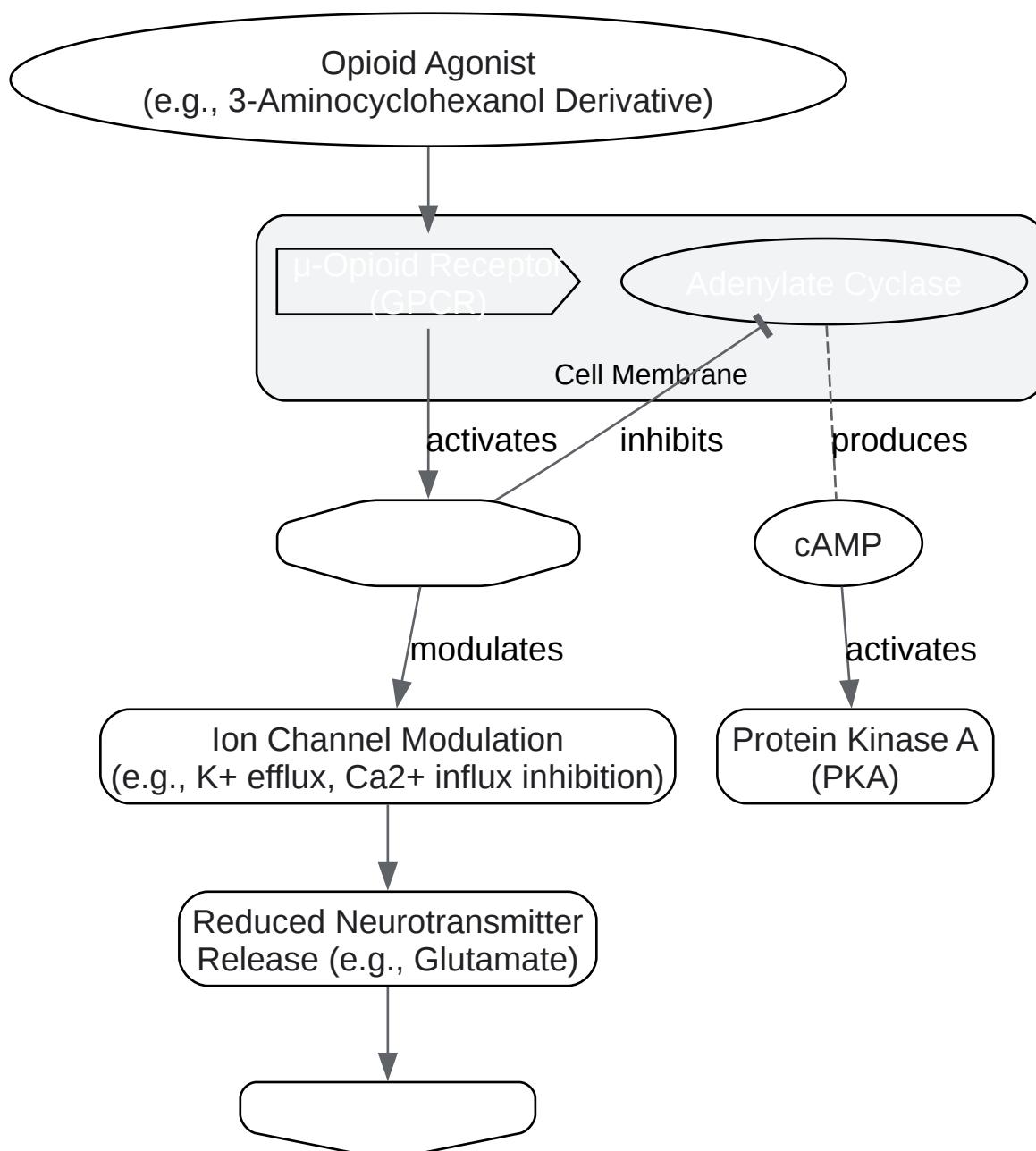


Figure 3. Representative Opioid Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Figure 3. Representative Opioid Receptor Signaling Pathway

This pathway illustrates how a derivative of **3-aminocyclohexanol**, acting as an opioid agonist, could induce analgesia. Binding to the μ -opioid receptor activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylate cyclase, leading to reduced intracellular cAMP levels.

This signaling cascade also modulates ion channels, resulting in decreased neuronal excitability and reduced release of pain-mediating neurotransmitters.

Conclusion

3-Aminocyclohexanol is a valuable chiral building block with a rich stereochemistry that is fundamental to its application in the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. The potential for its derivatives to interact with significant biological pathways, such as the opioid signaling system, underscores its importance for further research and development in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β -Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Aminocyclohexanol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3135877#3-aminocyclohexanol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com